molecular formula C6H10O3 B13099358 4-(Hydroxymethyl)oxan-3-one CAS No. 121197-11-3

4-(Hydroxymethyl)oxan-3-one

Cat. No.: B13099358
CAS No.: 121197-11-3
M. Wt: 130.14 g/mol
InChI Key: USSLNOYNTTZEHG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxan-3-one is a chemical compound with a molecular formula of C6H10O3 It is a derivative of oxane, featuring a hydroxymethyl group and a ketone functional group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid.

    Reduction: The ketone group in this compound can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of 4-(Carboxymethyl)oxan-3-one.

    Reduction: Formation of 4-(Hydroxymethyl)oxan-3-ol.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

4-(Hydroxymethyl)oxan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)oxan-3-one depends on its specific application. In general, its effects are mediated through interactions with various molecular targets, such as enzymes or receptors. The hydroxymethyl and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 4-(Hydroxymethyl)oxan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural simplicity compared to more complex natural products like mangiferin and quercetin 3-D-galactoside makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

121197-11-3

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-(hydroxymethyl)oxan-3-one

InChI

InChI=1S/C6H10O3/c7-3-5-1-2-9-4-6(5)8/h5,7H,1-4H2

InChI Key

USSLNOYNTTZEHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)C1CO

Origin of Product

United States

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